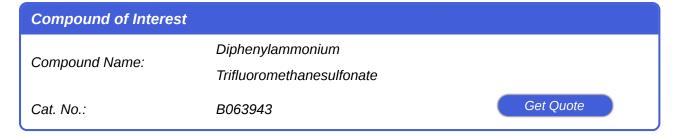


An In-depth Technical Guide to Diphenylammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Diphenylammonium trifluoromethanesulfonate (DPAT) is a powerful Brønsted acid catalyst valued in organic synthesis for its efficacy and versatility. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.

Core Properties of Diphenylammonium Trifluoromethanesulfonate

Diphenylammonium trifluoromethanesulfonate is a white to almost white crystalline solid. It is appreciated for its strong acidity, coupled with a non-coordinating triflate anion, which minimizes side reactions.[1] This combination makes it an excellent catalyst for a variety of organic transformations.

Physicochemical Properties



Property	Value	Source
CAS Number	164411-06-7	[1]
Molecular Formula	C13H12F3NO3S	[2]
Molecular Weight	319.30 g/mol	[1][3]
Melting Point	169-183 °C	[1]
Appearance	White to Almost white powder to crystal	[4]
pKa of NH+ group (estimated)	~1–2	

Spectroscopic Data

Infrared (IR) Spectroscopy:

The infrared spectrum of **Diphenylammonium Trifluoromethanesulfonate** is characterized by the vibrational modes of the diphenylammonium cation and the trifluoromethanesulfonate anion.

Wavenumber (cm ⁻¹)	Assignment	
~3100-3200	N-H stretching of the ammonium cation	
~3000-3100	Aromatic C-H stretching	
~1600, ~1490	Aromatic C=C stretching	
~1220–1250	SO₃ ⁻ stretching (triflate anion)	
~1150	C-F stretching (triflate anion)	
~1030	S-O stretching (triflate anion)	

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of **Diphenylammonium Trifluoromethanesulfonate** would show characteristic signals for the two phenyl rings and the ammonium proton. The exact chemical



shifts can vary slightly depending on the solvent used.

¹H NMR (Expected Signals):

- A broad singlet for the N-H proton.
- Multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl groups.

¹³C NMR (Expected Signals):

- Signals in the aromatic region (approximately 120-140 ppm) for the carbons of the phenyl rings.
- A quartet for the carbon of the trifluoromethyl group due to coupling with fluorine.

Experimental Protocols Synthesis of Diphenylammonium Trifluoromethanesulfonate

This protocol describes the synthesis of **Diphenylammonium Trifluoromethanesulfonate** from diphenylamine and trifluoromethanesulfonic acid.[1]

Materials:

- Diphenylamine
- Trifluoromethanesulfonic acid (TfOH)
- Dichloromethane (CH2Cl2), anhydrous
- Ethanol

Procedure:

• In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount of diphenylamine in anhydrous dichloromethane.

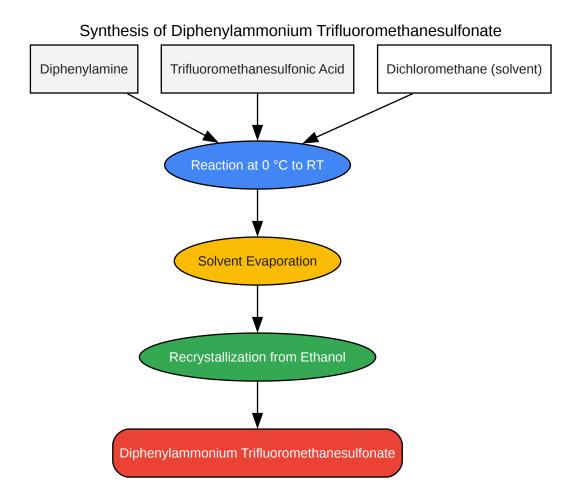


- Cool the solution in an ice bath (0 °C).
- Slowly add an equimolar amount of trifluoromethanesulfonic acid to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Remove the dichloromethane under reduced pressure using a rotary evaporator.
- Recrystallize the resulting solid from ethanol to yield pure **Diphenylammonium** Trifluoromethanesulfonate.
- Dry the crystals under vacuum.

Characterization: The purity of the synthesized compound can be confirmed by measuring its melting point and through spectroscopic analysis (NMR and IR). Purity of ≥97% is typically achieved.[1]

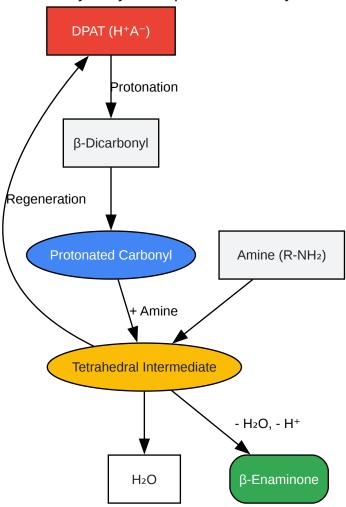
Diagram of Synthesis Workflow



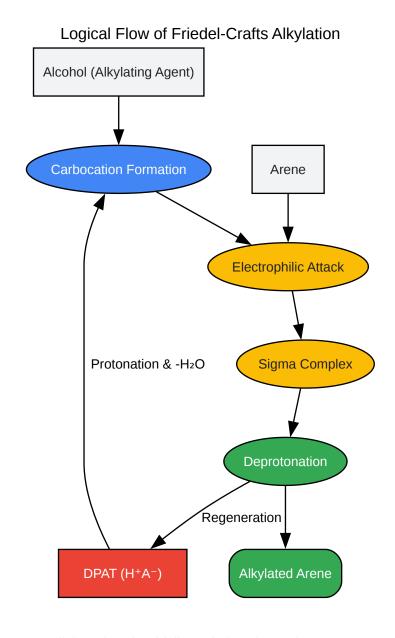




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